O-1269 (CAS: 336615-64-6) is a specialized diarylpyrazole derivative utilized primarily as a non-traditional cannabinoid receptor 1 (CB1R) partial agonist. Unlike classical first-generation CB1R blockers that suppress constitutive receptor activity, O-1269 features an N-pentyl carboxamide substitution that fundamentally alters its pharmacological profile. With a confirmed CB1R binding affinity (Ki) of 32 nM, it is heavily procured by pharmacological research organizations and contract research organizations (CROs) conducting advanced structure-activity relationship (SAR) studies, preclinical behavioral screening, and the development of next-generation endocannabinoid modulators .
Substituting O-1269 with classical diarylpyrazole benchmarks like rimonabant or surinabant fundamentally invalidates experimental models targeting non-traditional CB1R modulation. While these compounds share a core diarylpyrazole scaffold, classical blockers act as inverse agonists, suppressing constitutive CB1R activity and inducing well-documented psychiatric side effects such as anxiogenicity in vivo. In contrast, O-1269 acts as a partial agonist, failing to suppress appetite in standard diet-induced obesity (DIO) models and instead producing distinct agonist-like or atypical behavioral responses. Using an inverse agonist when a partial agonist is required will completely reverse the functional output of downstream G-protein coupled signaling assays and in vivo behavioral screens [1].
The primary procurement driver for O-1269 is its functional divergence from its parent scaffold. While the baseline comparator rimonabant utilizes an N-piperidinyl group to achieve potent inverse agonism (negative intrinsic activity), the N-pentyl substitution in O-1269 shifts the molecule to a partial agonist profile. In functional assays, O-1269 provides partial receptor activation rather than the suppression of constitutive activity seen with rimonabant .
| Evidence Dimension | Functional Efficacy at CB1R |
| Target Compound Data | O-1269 (Partial Agonist / Positive Intrinsic Activity) |
| Comparator Or Baseline | Rimonabant (Inverse Agonist / Negative Intrinsic Activity) |
| Quantified Difference | Complete inversion of functional efficacy (Activation vs. Suppression) |
| Conditions | In vitro functional signaling assays (e.g., cAMP / GTPγS) |
Procurement of O-1269 is essential for researchers needing to decouple the diarylpyrazole scaffold from inverse agonism to study partial CB1R activation without constitutive activity suppression.
In competitive binding assays, O-1269 demonstrates a specific binding affinity (Ki) of 32 nM for the CB1 receptor. This represents an approximately 16-fold reduction in affinity compared to the classical inverse agonist rimonabant (Ki ≈ 1.8–2.0 nM). Despite this lower affinity, the structural modification is necessary to achieve the partial agonist functionality. Furthermore, compared to its longer-chain homolog O-1270 (N-heptyl), O-1269 maintains superior binding affinity, making the pentyl derivative the targeted choice for in vitro receptor kinetic studies .
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | O-1269 (Ki = 32 nM) |
| Comparator Or Baseline | Rimonabant (Ki ≈ 2 nM) |
| Quantified Difference | ~16-fold lower affinity, serving as a distinct SAR benchmark |
| Conditions | Competitive radioligand binding assay at CB1R |
The defined 32 nM affinity allows toxicologists and pharmacologists to establish precise dose-response curves for partial agonism that cannot be modeled using high-affinity inverse agonists.
O-1269 is utilized as a critical control in advanced in vivo screening cascades due to its atypical behavioral profile. In comparative rodent studies, classical CB1R blockers (rimonabant, taranabant) act as centrally acting appetite suppressants but induce anxiogenicity (measured via ultrasonic vocalization). In stark contrast, O-1269 does not suppress fasting-induced food intake in diet-induced obesity (DIO) models and instead induces atypical responses, including convulsive behavior at specific doses. This distinct in vivo signature makes it an indispensable tool compound for mapping the side-effect profiles of non-traditional CB1R modulators [1].
| Evidence Dimension | In Vivo Behavioral Response |
| Target Compound Data | O-1269 (Induces atypical/convulsive behavior, fails DIO suppression) |
| Comparator Or Baseline | Rimonabant / Taranabant (Appetite suppression, induces anxiogenicity) |
| Quantified Difference | Complete divergence in behavioral and metabolic syndrome markers |
| Conditions | Rodent in vivo screening cascade (DIO test, ultrasonic vocalization) |
Buyers conducting preclinical safety and efficacy profiling must procure O-1269 to serve as a non-traditional mechanistic control when evaluating next-generation cannabinoid therapeutics.
O-1269 is highly suited for medicinal chemistry programs mapping the SAR of the diarylpyrazole class. Because the N-pentyl substitution flips the molecule from an inverse agonist to a partial agonist, O-1269 serves as the definitive structural benchmark for identifying which specific steric and electronic modifications govern CB1R activation versus inhibition .
Due to its unique in vivo profile—specifically its divergence from the anxiogenic and appetite-suppressing effects of classical CB1R blockers—O-1269 is an essential tool compound for CROs and pharmacology labs. It is used as a non-traditional control in rodent screening cascades (e.g., ultrasonic vocalization and DIO models) to evaluate the psychiatric and neurological side effects of novel cannabinoid receptor modulators [1].
For laboratories investigating the constitutive activity of the CB1 receptor, O-1269 is the preferred partial agonist derived from a traditional antagonist scaffold. It allows researchers to stimulate receptor pathways in [35S]GTPγS or cAMP assays without triggering the negative intrinsic activity associated with rimonabant, ensuring accurate mapping of partial receptor activation .